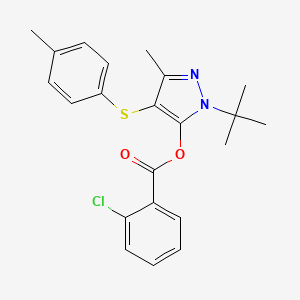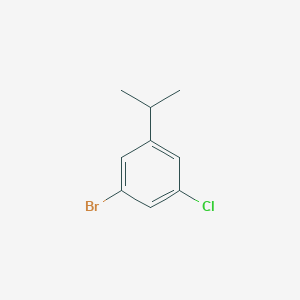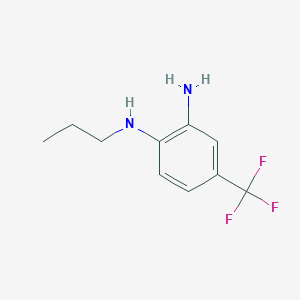
1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine
Descripción general
Descripción
1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H13F3N2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine can be inferred from its IUPAC name and molecular formula. It consists of a benzene ring substituted with a trifluoromethyl group (-CF3), two amine groups (-NH2), and a propyl group (-C3H7) .Aplicaciones Científicas De Investigación
Selective N–N or N–S Bond Cleavage
Abstract: LiOH-mediated cascade reactions initiated by N–N bond cleavage yield 1,2,4-benzotriazine derivatives . Additionally, N1-alkylated benzotriazoles are selectively formed via Cs₂CO₃-mediated desulfonylative substitution based on N–S bond cleavage. These compounds find applications in diverse areas, including organic synthesis and catalysis .
Design of Thermally Activated Delayed Fluorescence (TADF) Emitters
Abstract: By combining 1,4-bis(trifluoromethyl)benzene as an acceptor with donor moieties like phenoxazine, phenothiazine, or 9,9-dimethyl-9,10-dihydroacridine, researchers have designed compounds with symmetrical donor–acceptor–donor architectures. These emitters exhibit TADF properties, making them valuable for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Biologically Active Fused Heterocycles
Abstract: 1,5-Difluoro-2,4-dinitrobenzene has been used to prepare biologically active fused heterocycles, including phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles. These compounds exhibit interesting H-bonding and π–π interactions in both solution and the solid state .
Non-Covalent Organocatalysts with Double Hydrogen Bond Donors
Abstract: Benzene-1,2-diamine derivatives serve as donors for double hydrogen bond donors in non-covalent organocatalysts. These compounds play a crucial role in designing efficient catalysts for various reactions .
Versatile Monomers for Aromatic Polyamides
Abstract: Triphenylamine-based diamines, including those derived from benzene-1,2-diamine, are essential monomers for synthesizing aromatic polyamides with diverse properties. These materials find applications in fields such as polymer chemistry and materials science .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGANOCITAMOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

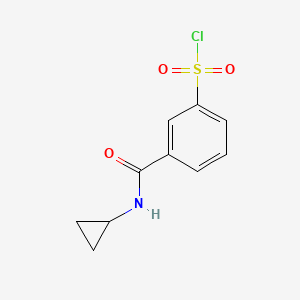
![1-{[(6-Thien-2-ylpyridazin-3-yl)thio]acetyl}indoline](/img/structure/B2479415.png)
![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)
![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)
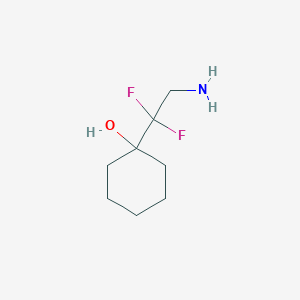
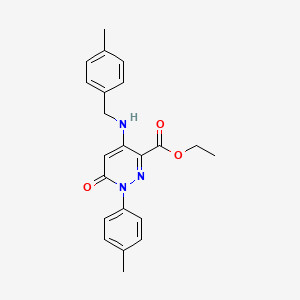

![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)
![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)
